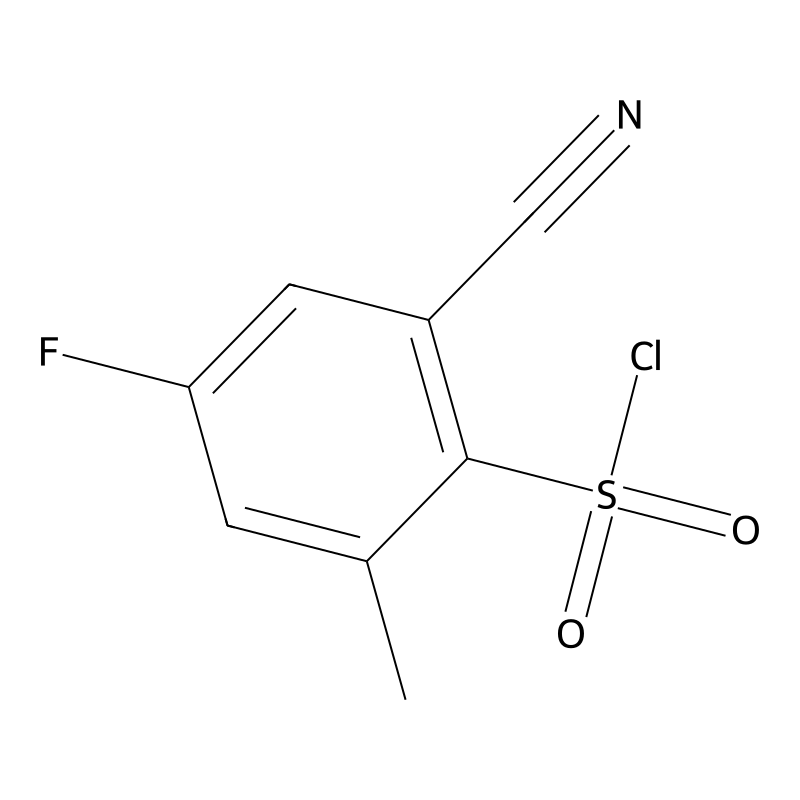

2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride, also known by its IUPAC name, is an aromatic organosulfur compound characterized by the presence of a cyano group, a fluoro substituent, and a sulfonyl chloride functional group. Its molecular formula is C₇H₆ClFNO₂S, with a molecular weight of approximately 233.65 g/mol. This compound appears as a white to pale yellow powder and is primarily utilized in various chemical synthesis processes and medicinal chemistry applications .

The sulfonyl chloride functional group in 2-cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride makes it a versatile reagent in organic synthesis. It can undergo several important reactions:

- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively.

- Acylation Reactions: It can be used to introduce the sulfonyl group into various substrates, enhancing their reactivity.

- Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid .

While specific biological activity data for 2-cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride is limited, compounds containing similar functional groups often exhibit significant pharmacological properties. The presence of the cyano and fluoro groups may contribute to its potential as an antimicrobial or anticancer agent. Additionally, its role as an intermediate in drug synthesis suggests that it may possess bioactive characteristics relevant in medicinal chemistry .

Synthesis of 2-cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride can be achieved through several methods:

- Direct Fluorination: Starting from 2-cyano-6-methylbenzenesulfonic acid, fluorination can be performed using fluorinating agents such as sulfur tetrafluoride.

- Nitration followed by Reduction: Nitration of 2-cyano-6-methylbenzene followed by reduction can yield the corresponding amine, which can then be converted to the sulfonyl chloride.

- Sulfonation of Aromatic Compounds: The compound can be synthesized by sulfonating 2-cyano-4-fluoro-6-methylbenzene using chlorosulfonic acid followed by chlorination .

2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride has various applications:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Chemical Research: Used in developing new chemical entities for medicinal purposes.

- Biological Studies: Acts as a reagent in biological assays and studies related to enzyme inhibition and other biochemical pathways .

Several compounds share structural similarities with 2-cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-4-methylbenzenesulfonyl chloride | C₇H₆ClFO₂S | Lacks cyano group; used in similar applications |

| 4-Cyano-3-fluorobenzenesulfonyl chloride | C₇H₆ClFNO₂S | Different positioning of cyano and fluoro groups |

| 3-Cyano-5-fluorobenzenesulfonyl chloride | C₇H₆ClFNO₂S | Similar functional groups but different positions |

The uniqueness of 2-cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride lies in its specific arrangement of substituents, which may influence its reactivity and biological activity compared to these similar compounds .

The chlorosulfonation of aromatic compounds represents one of the most critical transformations in sulfonyl chloride synthesis. The electrophilic nature of chlorosulfonation reagents enables selective introduction of the sulfonyl chloride functionality into aromatic rings, though the presence of electron-withdrawing groups such as cyano and fluoro substituents requires careful optimization of reaction conditions [1] [2].

Thionyl Chloride-Mediated Sulfonyl Chloride Formation

Thionyl chloride represents the most widely employed reagent for the conversion of sulfonic acids to sulfonyl chlorides. The reaction proceeds through a nucleophilic substitution mechanism where the sulfonic acid acts as the nucleophile, attacking the electrophilic sulfur center of thionyl chloride [3] [4]. For 2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride, this methodology requires the prior synthesis of the corresponding sulfonic acid through conventional sulfonation techniques.

The transformation typically proceeds under mild heating conditions (70-80°C) and demonstrates excellent selectivity for the sulfonic acid functional group without affecting the cyano or fluoro substituents [3] [5]. The reaction mechanism involves the formation of a mixed anhydride intermediate, which subsequently undergoes chloride displacement to yield the desired sulfonyl chloride with concurrent evolution of sulfur dioxide and hydrogen chloride gases [4]. The mild reaction conditions and selective nature of thionyl chloride make this approach particularly suitable for substrates containing sensitive functional groups.

Optimization studies have demonstrated that the molar ratio of thionyl chloride to sulfonic acid significantly influences both yield and purity of the final product. Typically, a 1.2 to 1.5 molar excess of thionyl chloride is employed to ensure complete conversion while minimizing side reactions [5]. The reaction is generally performed in an inert atmosphere to prevent hydrolysis of the sulfonyl chloride product, and the evolved gases are efficiently removed through continuous purging or scrubbing systems [6].

Copper-Catalyzed Diazonium Salt Reactions

The copper-catalyzed transformation of diazonium salts to sulfonyl chlorides represents a modern approach that leverages the Sandmeyer reaction methodology. This strategy involves the initial diazotization of aromatic amines followed by copper-catalyzed coupling with sulfur dioxide sources to generate the corresponding sulfonyl chlorides [7] [8]. The process has gained significant attention due to its ability to utilize readily available aniline derivatives as starting materials.

The reaction mechanism proceeds through single-electron transfer from the copper catalyst to the diazonium salt, resulting in the formation of aryl radicals and the extrusion of nitrogen gas [9] [10]. The generated aryl radicals subsequently react with sulfur dioxide to form aryl sulfonyl radicals, which are then trapped by chloride sources to yield the desired sulfonyl chlorides [11]. This methodology demonstrates excellent functional group tolerance and can accommodate various substitution patterns on the aromatic ring [7].

Recent advances in copper-catalyzed diazonium salt chemistry have demonstrated the successful synthesis of functionalized sulfonyl chlorides under mild conditions. The process typically employs copper iodide or copper triflate as the catalyst, with 2,4,6-collidine serving as the base [10]. The reaction is conducted at room temperature, making it compatible with thermally sensitive substrates. The method has been successfully applied to the synthesis of various heteroaryl sulfonyl chlorides, including pyridine derivatives that share structural similarities with the target compound [12].

The optimization of copper-catalyzed diazonium salt reactions has focused on improving yields and reducing reaction times. Studies have shown that the choice of copper source significantly impacts the reaction outcome, with copper tetrafluoroborate demonstrating superior performance compared to other copper salts [10]. The reaction benefits from the use of specialized sulfur dioxide sources such as DABSO (diazabicyclooctane bis-sulfur dioxide), which provides controlled release of sulfur dioxide and enhances the reproducibility of the transformation [11].

Multi-Step Synthesis Protocols

The synthesis of 2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride typically requires multi-step approaches that systematically introduce the various functional groups while preserving the sulfonyl chloride functionality. These protocols must carefully balance the reactivity of different functional groups and the stability of intermediates throughout the synthetic sequence.

Diazotransfer Reactions with Heterocyclic Precursors

Diazotransfer reactions have emerged as powerful tools for the synthesis of azide intermediates, which can be subsequently converted to sulfonyl chlorides through various methodologies. The development of shelf-stable diazotransfer reagents such as imidazole-1-sulfonyl azide hydrogen sulfate has revolutionized this approach by providing safer alternatives to traditional triflyl azide [13] [14].

The diazotransfer process involves the conversion of primary amines to azides through a nucleophilic substitution mechanism. The reaction proceeds under mild conditions and demonstrates excellent compatibility with various functional groups commonly found in pharmaceutical intermediates [13]. For substrates related to 2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride, the diazotransfer methodology offers a route to introduce the sulfonyl chloride functionality starting from readily available aniline derivatives.

The optimization of diazotransfer reactions has focused on improving both safety and efficiency. The use of ethyl acetate as the reaction solvent has been shown to provide superior results compared to acetonitrile, with yields increasing from 46% to 78% under optimized conditions [13]. The reaction can be scaled to produce tens of grams of product while maintaining high purity and avoiding the handling of potentially explosive intermediates [13].

Recent developments in diazotransfer chemistry have demonstrated the successful application of these methodologies to heterocyclic substrates. The reactions show excellent tolerance for various functional groups and can be performed under aqueous conditions, making them suitable for DNA-encoded library synthesis applications [14]. The methodology has been extended to include various heterocyclic scaffolds, demonstrating its versatility in accessing diverse structural motifs [15].

Purification Techniques for Sulfonyl Chloride Intermediates

The purification of sulfonyl chloride intermediates presents unique challenges due to their inherent reactivity and susceptibility to hydrolysis. Traditional purification methods must be carefully adapted to prevent decomposition while achieving the high purity standards required for pharmaceutical applications.

Water quenching represents the most commonly employed method for the isolation of sulfonyl chlorides from reaction mixtures. The technique involves the careful addition of the reaction mixture to cold water, followed by extraction with water-immiscible organic solvents such as methylene chloride or ethylene dichloride [16]. The low temperature of the quench process (0 to -20°C) minimizes hydrolysis of the sulfonyl chloride while effectively removing unreacted chlorosulfonic acid and other impurities [16].

The selection of appropriate solvents for extraction and recrystallization significantly impacts both yield and purity. Halogenated solvents such as methylene chloride and ethylene dichloride are preferred due to their inertness toward sulfonyl chlorides and their ability to remove water through azeotropic distillation [16]. The water content of the extraction solvent must be carefully controlled, as excessive water leads to hydrolysis of the product [16].

Continuous flow purification techniques have gained prominence in industrial applications due to their ability to provide consistent product quality and improved safety profiles. These systems employ automated separation and concentration processes that minimize exposure to corrosive reagents and reduce the risk of thermal decomposition [17] [18]. The integration of online monitoring systems allows for real-time optimization of purification parameters, resulting in improved yields and reduced processing times [17].

Crystallization-based purification methods offer advantages in terms of product purity but require careful selection of solvent systems and crystallization conditions. The use of co-solvents such as diglyme has been shown to improve the crystallization behavior of sulfonyl chlorides while reducing the amount of water required for precipitation [18]. The resulting crystalline products exhibit improved handling characteristics and enhanced storage stability [18].

Industrial-Scale Production Challenges

The industrial production of 2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride presents numerous technical and economic challenges that must be addressed through careful process design and optimization. These challenges span safety considerations, equipment limitations, environmental concerns, and quality control requirements.

Safety hazards represent the primary concern in industrial sulfonyl chloride production. The evolution of hydrogen chloride gas during chlorosulfonation reactions necessitates specialized gas handling and scrubbing systems to prevent worker exposure and environmental release [18]. The highly exothermic nature of these reactions requires precise temperature control to prevent thermal runaway, which can lead to equipment damage and safety incidents [18]. Risk assessments have identified the rapid heating of large volumes of crude reaction mixtures as particularly hazardous due to the potential for loss of containment of heated chlorosulfonic acid [18].

Corrosion management presents significant challenges in equipment design and material selection. Chlorosulfonic acid and related reagents are highly corrosive toward conventional materials, requiring the use of specialized alloys or protective coatings [18]. The degradation of equipment components can lead to contamination of products and increased maintenance costs. Studies have shown that even materials rated as compatible with chlorosulfonic acid may degrade under extended exposure to heated reaction mixtures [18].

Heat management in industrial processes requires sophisticated temperature control systems to handle the highly exothermic nature of chlorosulfonation reactions. The challenge is particularly acute during the quenching phase, where rapid temperature increases can lead to product decomposition and safety hazards [18]. Continuous flow processes have been developed to address these challenges by providing better heat transfer and more precise temperature control compared to batch systems [19] [20].

Process control and monitoring systems are essential for maintaining consistent product quality in industrial operations. The development of continuous stirred-tank reactor systems with integrated level monitoring and feedback control has demonstrated significant improvements in process reliability [18]. These systems employ real-time monitoring of residence time distribution and automated adjustment of flow rates to maintain optimal reaction conditions [18].

Environmental compliance represents an increasingly important consideration in industrial sulfonyl chloride production. The generation of acidic waste streams requires sophisticated treatment systems to meet discharge regulations [18]. The development of cleaner production technologies, such as the use of sulfur trioxide instead of chlorosulfonic acid, has been shown to reduce both environmental impact and raw material costs [21].

Quality control in industrial production requires sophisticated analytical methods to monitor product purity and detect trace impurities. The moisture sensitivity of sulfonyl chlorides necessitates specialized storage and handling procedures to prevent hydrolysis during storage and transport [22]. The development of automated sampling and analysis systems has improved the consistency of quality control measurements while reducing worker exposure to hazardous materials [18].